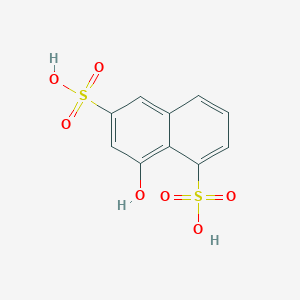

8-Hydroxynaphthalene-1,6-disulfonic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-hydroxynaphthalene-1,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAFHGXXHIZSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059455 | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-43-1 | |

| Record name | 8-Hydroxy-1,6-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfo Acid E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxynaphthalene-1,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Processes

8-Hydroxynaphthalene-1,6-disulfonic acid, also known as ε-acid (epsilon acid), is a significant intermediate in the synthesis of azo dyes. A primary method for its production involves the hydrolysis of the acid sodium salt of 1-aminonaphthalene-3,8-disulfonic acid. This reaction is typically carried out by heating the starting material with water under pressure at elevated temperatures, around 180°C. chemicalbook.com

Another synthetic route to a related compound, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid (H acid), which shares a similar structural motif, starts from naphthalene-2,7-disulfonic acid. This multi-step process involves nitration to form 1,8-dinitronaphthalene-3,6-disulfonic acid, followed by reduction with iron powder to yield 1,8-diaminonaphthalene-3,6-disulfonic acid. The final step is hydrolysis to produce the target H acid. google.com While this synthesis is for a different isomer, it illustrates the general strategies employed in the industrial production of hydroxynaphthalenedisulfonic acids.

Spectroscopic and Computational Investigations of 8 Hydroxynaphthalene 1,6 Disulfonic Acid and Its Complexes

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are fundamental in elucidating the structural and electronic properties of 8-Hydroxynaphthalene-1,6-disulfonic acid and its derivatives. Methods such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are routinely employed to confirm the chemical structures of newly synthesized compounds derived from this scaffold. tandfonline.comresearchgate.netsemanticscholar.org

UV-Visible spectroscopy is a key technique for characterizing the electronic transitions in molecules. For derivatives of hydroxynaphthalene disulfonic acids, such as azo dyes, this method is used to establish their chemical structures and investigate their electronic properties in various solvents. tandfonline.com The absorption spectra reveal information about the extent of conjugation and the presence of chromophoric groups. For instance, studies on azo dyes derived from the related 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid show distinct absorption bands corresponding to π→π* and n→π* transitions within the azo-naphthalene system. semanticscholar.orgtandfonline.com The position and intensity of these bands are sensitive to the molecular structure and the surrounding solvent environment.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In this compound and its derivatives, IR spectra are used to identify characteristic vibrational frequencies. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The strong absorptions typically found around 1200 cm⁻¹ and 1040 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the S=O and S-O bonds in the sulfonate groups (SO₃H), respectively. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. tandfonline.com Analysis of the IR spectrum of the closely related 1-amino-8-naphthol-3,6-disulfonic acid confirms the presence of these key functional groups. nist.gov

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3400 - 3200 (broad) |

| C=C (aromatic) | 1600 - 1450 |

| S=O (sulfonic acid) | ~1200 (asymmetric stretch) |

| S-O (sulfonic acid) | ~1040 (symmetric stretch) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H NMR and ¹³C NMR would provide detailed information on the hydrogen and carbon environments. In ¹H NMR, the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships and positions on the naphthalene (B1677914) ring. The proton of the hydroxyl group would appear as a singlet, with its chemical shift being solvent-dependent.

Table of Representative ¹H NMR Data for 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt in DMSO-d₆ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Proton (A) | 7.939 |

| Aromatic Proton (B) | 7.647 |

| Aromatic Proton (C) | 7.599 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is frequently used to confirm the identity of synthesized derivatives of this compound. tandfonline.comresearchgate.net Through techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. The resulting mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, confirming its successful synthesis and purity.

Derivatives of hydroxynaphthalene sulfonic acids, particularly azo dyes, often exhibit solvatochromism, which is the change in their color (and hence their UV-Visible absorption spectrum) with a change in solvent polarity. Studies on a series of azo dyes synthesized using 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid as a precursor have demonstrated this behavior. tandfonline.comtandfonline.com

The investigation revealed the existence of azo-hydrazone tautomerism in these molecules, an equilibrium that is significantly influenced by the solvent. tandfonline.comsemanticscholar.org The effect of different solvents on the UV-visible absorption maxima (λmax) was analyzed. Statistical analysis using Kamlet-Abboud-Taft parameters indicated that solvent polarity was the most significant factor contributing to the observed spectral shifts. tandfonline.comresearchgate.net This property makes such compounds potentially useful as solvatochromic probes for sensing solvent polarity. tandfonline.com

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling, particularly using methods like Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the molecular properties of complex compounds. researchgate.net These computational techniques can predict and help understand the experimental structural and electronic properties of newly synthesized molecules, including those derived from hydroxynaphthalene disulfonic acids. researchgate.net

DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles. Furthermore, these models can elucidate the electronic structure and properties of molecules. researchgate.net For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electron-donating and accepting capabilities of the molecule, which is crucial for understanding its reactivity and electronic transitions.

Molecular Electrostatic Potential (MESP) mapping is another valuable computational tool. MESP maps illustrate the charge distribution within a molecule, identifying electron-rich (electronegative) and electron-poor (electrophilic) regions. These maps highlight the preferred sites for electrophilic attack and are essential for understanding molecular binding and interactions with other molecules, such as proteins. researchgate.net In the context of metal complexes, computational modeling can predict the binding configurations and stability of the complex formed between a ligand, such as a derivative of this compound, and a metal ion. researchgate.net

Density Functional Theory (DFT) Calculations for Molecular Structure and Bonding

Density Functional Theory (DFT) serves as a powerful computational tool to predict and analyze the molecular structure and bonding characteristics of this compound. Through DFT calculations, an optimized molecular geometry in the ground state can be determined, providing detailed insights into bond lengths, bond angles, and dihedral angles. These theoretical calculations are crucial for corroborating and understanding experimental structural data. researchgate.netmdpi.com

For complex organic molecules like this compound, DFT methods such as B3LYP (Becke's three-parameter exchange functional combined with the Lee–Yang–Parr correlation functional) with a suitable basis set like 6-311G** are commonly employed to achieve a balance between accuracy and computational cost. mdpi.com In similar naphthalene-based compounds, DFT has been used to show that the C-C bond distances within the aromatic rings are typically around 1.39 Å, which is characteristic of the electron delocalization in the fused ring system. mdpi.com The calculations also provide optimized geometries for the hydroxyl (-OH) and sulfonic acid (-SO₃H) functional groups, revealing their spatial orientation relative to the naphthalene core.

Studies on analogous molecules, such as 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), have utilized DFT calculations at the PBE0/6-31++G** level of theory to investigate changes in structure and bonding upon coordination with metal ions. acs.orgresearchgate.net These analyses provide a framework for understanding how the bonding properties of this compound might be perturbed upon forming complexes. The molecular electrostatic potential can also be mapped onto the electron density surface, visually identifying the electrophilic and nucleophilic sites and predicting intermolecular interaction patterns. researchgate.net

Table 1: Representative Bond Lengths in Aromatic Systems Calculated by DFT This table presents typical bond length values for relevant bond types found in aromatic sulfonic acids, as derived from DFT calculations in published literature. Specific values for this compound would require a dedicated computational study.

| Bond Type | Typical Calculated Bond Length (Å) | Reference Methodology |

| C-C (aromatic) | ~1.39 | B3LYP / 6-311G mdpi.com |

| C-O (hydroxyl) | ~1.36 | B3LYP / 6-311G mdpi.com |

| C-S (sulfonic acid) | ~1.78 | Standard DFT calculations |

| S-O (sulfonic acid) | ~1.45 | Standard DFT calculations |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the properties of electronically excited states, making it invaluable for understanding the UV-visible absorption and emission spectra of this compound. rsc.org TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima (λ_max_), and the oscillator strengths of these electronic transitions. rsc.orgrsc.org

This methodology has been successfully applied to the closely related H-acid to explore its fluorescence behavior. acs.orgresearchgate.net In such studies, TD-DFT calculations at levels like PBE0/6-31++G** are performed to gain insight into the molecule's photochemical behavior. acs.orgresearchgate.net The calculations can elucidate the nature of the electronic transitions, for instance, by identifying them as π→π* or n→π* transitions involving specific molecular orbitals. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this process, as the dominant electronic transitions often occur between these orbitals.

Furthermore, TD-DFT can be used to understand how environmental factors, such as solvents or the formation of metal complexes, affect the excited-state properties. rsc.org For example, complexation with metal ions can lead to fluorescence quenching, a phenomenon that can be explained by changes in the excited states' radiative lifetime and coordination patterns, as revealed by TD-DFT calculations. acs.orgresearchgate.net The influence of solvents can be modeled using approaches like the Polarizable Continuum Model (PCM), which simulates the bulk solvent effect on the electronic states. rsc.org

Table 2: Key Parameters Obtainable from TD-DFT Calculations This table outlines the principal excited-state properties that can be calculated for a molecule like this compound using TD-DFT.

| Parameter | Description | Computational Output |

| Vertical Excitation Energy | The energy difference between the ground and excited state at the ground state geometry. Correlates with λ_max in absorption spectra. | Energy values (eV, nm) |

| Oscillator Strength | A dimensionless quantity expressing the probability of a particular electronic transition. | f-value (dimensionless) |

| Electronic Transition Type | The nature of the orbitals involved in the excitation (e.g., HOMO→LUMO, π→π*). | Orbital contribution percentages |

| Radiative Lifetime | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. | Time (ns, ps) |

Quantum-Chemical Calculations of Dissociation Energies

Quantum-chemical calculations, particularly those using DFT, are employed to determine the dissociation energies of the acidic functional groups in this compound. The molecule possesses three acidic protons: one on the hydroxyl group and one on each of the two sulfonic acid groups. Calculating the bond dissociation enthalpy (BDE) and bond dissociation free energy (BDFE) for the O-H and S-OH bonds is essential for quantifying the acidity (pKa) of these groups and predicting their chemical behavior in solution. nih.gov

One computational approach involves calculating the enthalpy change between the ground singlet state of the protonated molecule and the triplet dissociative state, which can be correlated with the BDE. nih.gov Another common method involves calculating the energies of the acid and its corresponding conjugate base to determine the proton affinity.

For instance, in a study on the sorption mechanism of a related sulfonated azo dye, DFT calculations were used to estimate the dissociation energies of the phenolic hydroxyl and sulfo groups. cyberleninka.ru These calculations helped identify the most probable sites for chemical bonding with an anion exchanger, demonstrating that the process occurred primarily through the formation of stable ionic bonds at these acidic functional groups. cyberleninka.ru The calculated energy values can indicate the relative ease with which each proton can be removed, confirming that sulfonic acid groups are strongly acidic, while the phenolic hydroxyl group is weakly acidic.

Modeling of Intermolecular Interactions and Adsorption Mechanisms

Computational modeling is a key tool for elucidating the intermolecular interactions and adsorption mechanisms of this compound with various surfaces and molecules. The adsorption process is governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and π-π stacking. researchgate.netmdpi.com

DFT calculations and molecular dynamics (MD) simulations can provide an atomistic view of how the molecule orients itself on an adsorbent surface. mdpi.com The sulfonic acid groups, being deprotonated and negatively charged over a wide pH range, are prime sites for strong electrostatic attraction with positively charged surfaces. researchgate.net The hydroxyl group and the oxygen atoms of the sulfonate groups can act as hydrogen bond donors and acceptors. mdpi.com The planar naphthalene core facilitates π-π stacking interactions with other aromatic molecules or graphitic surfaces. researchgate.net

The adsorption behavior can also be analyzed using isotherm models like the Langmuir, Freundlich, and Temkin models, which describe the relationship between the amount of adsorbed substance and its concentration at equilibrium. cyberleninka.ru In studies of similar sulfonated aromatic compounds, the Langmuir model was found to be the most suitable, indicating the formation of a monomolecular adsorbate layer on the sorbent surface where all active sites have equal energy. cyberleninka.ru Computational studies can further propose a detailed adsorption mechanism; for example, research on related compounds suggests a synergistic effect of electrostatic attraction and π-π stacking as the primary driving forces for adsorption. researchgate.net

Table 3: Adsorption Isotherm Models and Their Significance This table describes common models used to analyze adsorption data, which can be applied to study the interaction of this compound with adsorbents.

| Isotherm Model | Key Assumption | Significance for Adsorption Mechanism |

| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. | Suggests strong, specific interactions with active sites; surface saturation. cyberleninka.ru |

| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform energy of sites. | Indicates weaker, non-ideal adsorption on a complex surface. cyberleninka.ru |

| Temkin | Considers adsorbate-adsorbate interactions; heat of adsorption decreases linearly with coverage. | Accounts for indirect interactions between adsorbed molecules. cyberleninka.ru |

Analysis of Electron Transfer and Delocalization

Computational analysis provides profound insights into electron transfer processes and the extent of electron delocalization within this compound. The electronic properties are fundamentally governed by the π-conjugated system of the naphthalene core, which is further influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid groups.

DFT calculations are used to determine the distribution of frontier molecular orbitals, HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity and easier excitation.

Electron delocalization is evident in the calculated bond lengths of the naphthalene ring, which are intermediate between single and double bonds. mdpi.com This delocalization is crucial for the molecule's stability and its electronic properties. Studies on rigid, cofacially oriented naphthalene systems have demonstrated strong through-space electronic communication, which is fundamental to understanding electron transfer in molecular assemblies. nih.gov In the context of this compound, analysis of its electronic states can reveal pathways for intramolecular charge transfer upon excitation, which is a key factor in its photophysical behavior, including fluorescence. acs.org

Coordination Chemistry and Metal Ion Interactions

Complexation with Metal Ions (e.g., Zn²⁺, Cd²⁺, Hg²⁺, VO(IV), Ni(II))

The presence of a hydroxyl group and sulfonic acid groups on the naphthalene (B1677914) ring makes 8-Hydroxynaphthalene-1,6-disulfonic acid a potential chelating agent for various metal ions. The coordination typically involves the deprotonated hydroxyl oxygen and potentially one of the sulfonate groups, forming stable chelate rings.

Studies on the closely related 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid (H-acid) have utilized density functional theory (DFT) to investigate its complexation with divalent metal ions like Zn²⁺, Cd²⁺, and Hg²⁺. acs.org These theoretical models show that H-acid coordinates differently with Hg²⁺ compared to Zn²⁺ and Cd²⁺, a factor that significantly influences its photochemical behavior. acs.org

Influence of Metal Coordination on Electronic and Photochemical Behavior

The coordination of metal ions to a ligand like this compound invariably alters its electronic structure, leading to changes in its absorption and emission (fluorescence) properties. This is a well-documented phenomenon known as chelation-enhanced fluorescence (CHEF) or, conversely, chelation-induced fluorescence quenching.

In the case of H-acid, theoretical calculations have been performed to understand its bonding and photochemical behavior both in its free form and when complexed with Zn²⁺, Cd²⁺, and Hg²⁺. acs.org The study revealed that the nature of the metal ion has a profound impact on the electronic transitions and the excited state properties of the complex. The coordination alters the energy levels of the molecular orbitals involved in the electronic transitions, thereby shifting the absorption and emission wavelengths and influencing the fluorescence intensity. acs.org

For HQS, complexation with metal ions such as Zn²⁺ and Cd²⁺ leads to the formation of rigid, stable structures that restrict non-radiative decay pathways, resulting in enhanced fluorescence. uci.edu The specific solvent environment can also play a role; fluorescence is often enhanced in surfactant-containing media or in mixed aqueous-organic solvents. colab.ws

Fluorescence Quenching Mechanisms upon Metal Complexation

Fluorescence quenching upon metal complexation can occur through several mechanisms, including static quenching (formation of a non-fluorescent ground-state complex), dynamic quenching (collisional deactivation), and quenching induced by heavy atoms or paramagnetic ions that promote intersystem crossing.

A detailed theoretical study on H-acid complexes provides a clear example of selective quenching. acs.org While the ligand itself is fluorescent, complexation with Hg²⁺ leads to significant fluorescence quenching. This selective quenching is attributed to changes in the radiative lifetime of the excited state upon coordination with the heavy mercury ion. The heavy-atom effect of mercury enhances spin-orbit coupling, which facilitates intersystem crossing from the fluorescent singlet excited state (S₁) to a non-fluorescent triplet state (T₁), thereby quenching the fluorescence. acs.org

Similarly, for HQS, while many metal ions enhance fluorescence, some, like Fe(III) and Hg(II), act as effective quenchers. uci.educolab.ws The quenching by iron is particularly pronounced. colab.ws This quenching can be attributed to the formation of non-fluorescent ground-state complexes (static quenching) or to electron transfer processes between the ligand and the metal ion.

Stability Constants and Coordination Modes of Metal Chelates

The stability of metal complexes is quantified by their stability constants (or formation constants), with higher values indicating stronger binding between the ligand and the metal ion. The coordination mode describes the geometry and the specific atoms of the ligand that are bonded to the central metal ion.

For the H-acid ligand, theoretical studies indicate a distinct coordination pattern for Hg²⁺ compared to Zn²⁺ and Cd²⁺, which underlies the differences in their photochemical behavior. acs.org The coordination involves the nitrogen of the amino group and the oxygen of the peri-hydroxyl group, forming a stable five-membered chelate ring.

In a comparative study of azo dyes derived from 4-hydroxynaphthalene-2,7-disulfonic acid and 4,5-dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid), stability constants for their complexes with Mg²⁺ and Ca²⁺ were determined by pH titration. oup.com This study highlighted how the specific arrangement of functional groups (hydroxyl and azo groups) influences the stability of the resulting metal chelates. oup.com For this compound, chelation would likely involve the hydroxyl oxygen and an oxygen atom from an adjacent sulfonate group, although the precise stability constants would require experimental determination.

The following table summarizes the general fluorescence behavior observed for metal complexes of the analogous compound 8-hydroxyquinoline-5-sulfonic acid (HQS), which can serve as a qualitative guide.

| Metal Ion | Fluorescence with HQS | Probable Behavior with Hydroxynaphthalene Systems |

| Zn²⁺ | Strongly Fluorescent | Likely forms fluorescent complexes |

| Cd²⁺ | Strongly Fluorescent | Likely forms fluorescent complexes |

| Hg²⁺ | Non-fluorescent (Quenches) | Likely quenches fluorescence (heavy-atom effect) |

| Ni(II) | Not specified as fluorescent | Often paramagnetic, may quench fluorescence |

| VO(IV) | Not specified as fluorescent | Paramagnetic, may quench fluorescence |

Adsorption and Separation Studies

Sorption onto Anion Exchangers and Modified Sorbents

Specific data for 8-Hydroxynaphthalene-1,6-disulfonic acid is not available in the reviewed literature.

Influence of Solution Acidity, Contact Time, and Concentration on Sorption

Specific data for this compound is not available in the reviewed literature.

Adsorption Isotherm Models (Langmuir, Freundlich, Temkin, Redlich-Peterson, Dubinin-Radushkevich)

Specific data for this compound is not available in the reviewed literature.

Mechanism of Adsorption and Bond Formation

Specific data for this compound is not available in the reviewed literature.

Comparative Adsorption Studies with Commercial Resins

Specific data for this compound is not available in the reviewed literature.

Development of Novel Adsorbent Materials

Specific data for this compound is not available in the reviewed literature.

Analytical Applications and Methodologies

Spectrophotometric Determination Methods

Spectrophotometry, a technique based on the measurement of light absorption by chemical substances, is a common application for derivatives of 8-Hydroxynaphthalene-1,6-disulfonic acid. These compounds are often employed as chromogenic reagents, forming colored complexes with specific analytes, which can then be quantified.

In the realm of organic chemistry, an azo coupling reaction involves the interaction of a diazonium compound with another aromatic compound, resulting in the formation of an azo compound. This reaction is a cornerstone for the synthesis of many dyes. Aromatic azo compounds are often intensely colored due to their extended conjugated systems. wikipedia.org

A related compound, 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid, is utilized as a coupling agent in the spectrophotometric determination of various aromatic amines through diazotization and coupling reactions. nih.govacs.org This principle is also applied in the Pauly reaction test for the detection of tyrosine or histidine residues in proteins. wikipedia.org While direct evidence for this compound is not specified, its structural similarity to other naphthol sulfonic acids used in coupling reactions, such as Schaeffer's acid and R acid, suggests its potential utility in similar applications.

Derivatives of this compound have been successfully employed as reagents for the spectrophotometric determination of metal ions, most notably boron. These methods are based on the formation of a colored complex between the boron and the reagent, allowing for quantitative analysis.

One such reagent, 1-(salicylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid, reacts with boron to form a water-soluble yellow complex. jst.go.jp This complex exhibits maximum absorbance at a wavelength of 415 nm. jst.go.jp The method is effective for determining boron concentrations in steels and alloys. jst.go.jp

Another derivative, 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (HMOA), also forms a yellow complex with boron in a buffered solution of pH 5.5. rsc.orgrsc.org This complex has a maximum absorption at 423 nm. rsc.orgrsc.org This method has been applied to the determination of boron in ceramic materials with good results. rsc.orgrsc.org

| Reagent | Analyte | Matrix | pH | Maximum Absorbance (λmax) | Molar Absorptivity (l mol⁻¹ cm⁻¹) |

|---|---|---|---|---|---|

| 1-(salicylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid | Boron | Steels and alloys | 5.0-5.5 | 415 nm | 8.4 x 10³ |

| 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (HMOA) | Boron | Ceramic materials | 5.5 | 423 nm | 7.19 x 10³ |

Chromatographic Analysis (e.g., HPLC) for Purity and Composition Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. For naphthalene (B1677914) sulfonic acids and their derivatives, Reversed-Phase HPLC (RP-HPLC) is a commonly employed method for purity and composition assessment.

An RP-HPLC method has been developed for the simultaneous analysis of 1-amino-8-naphthol-3,6-disulfonic acid (H acid) and its precursor, 1-amino-naphthalene-3,6,8-trisulfonic acid (Koch acid). This indicates the utility of HPLC in monitoring the synthesis and purity of these important industrial intermediates. Furthermore, a method for the determination of boron in water samples has been developed using reversed-phase partition HPLC with precolumn complexation involving salicylaldehyde and 1-amino-8-naphthol-3,6-disulfonate. nih.gov This approach achieved a very low detection limit of 2.0 nmol/dm³. nih.gov

Development of Fluorescent Sensors

Naphthalene and its derivatives are known for their fluorescent properties, making them valuable components in the development of fluorescent sensors. These sensors can detect changes in their environment, such as pH or the presence of specific ions, through changes in their fluorescence intensity or wavelength.

Naphthalene derivatives are considered a novel class of fluorescent probes due to their conjugated structure, good modifiability, and excellent luminescence properties. mdpi.com For instance, 8-anilino-1-naphthalenesulfonic acid (ANS) is a well-known fluorescent probe that exhibits weak fluorescence in water but becomes strongly fluorescent in less polar environments or when bound to the hydrophobic pockets of proteins. nih.gov This property has made it a useful tool for studying protein structure and conformation. nih.gov

Derivatives of pyrene, which shares a polycyclic aromatic hydrocarbon structure with naphthalene, are also used in fluorescent sensors. 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), a water-soluble pyrene dye, has been used to develop highly fluorescent materials and as a fluorescent optical pH sensor. researchgate.net The development of a fluorescent probe based on a naphthalene derivative for the detection of Al³⁺ has also been reported, demonstrating the potential for creating sensors for specific metal ions. mdpi.com

| Compound/Derivative Family | Sensing Application | Principle of Operation |

|---|---|---|

| 8-anilino-1-naphthalenesulfonic acid (ANS) | Protein structure and hydrophobic pocket detection | Enhanced fluorescence in nonpolar environments |

| 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) | pH sensing | pH-dependent fluorescence |

| Naphthalene derivatives | Metal ion (e.g., Al³⁺) detection | Formation of a fluorescent complex with the target ion |

Environmental and Degradation Research

Degradation of 8-Hydroxynaphthalene-1,6-disulfonic Acid in Wastewater

Wastewater from industries manufacturing or utilizing this compound and its derivatives can contain significant concentrations of these recalcitrant compounds. The stability of the naphthalene (B1677914) ring structure, combined with the solubilizing sulfonic acid groups, makes these molecules particularly challenging to remove using standard wastewater treatment protocols. rsc.orgnih.gov Consequently, research has focused on more robust chemical and biological treatment strategies to mitigate their environmental release.

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down persistent organic pollutants. researchgate.netresearchgate.net These processes are particularly effective for degrading complex aromatic compounds like sulfonated naphthalenes. researchgate.net

Ozonation: This process involves bubbling ozone (O₃) through the wastewater. Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, which are powerful, non-selective oxidizing agents. rsc.org Studies on compounds structurally similar to this compound have demonstrated the high efficiency of ozonation. For instance, the ozonation of 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) has been shown to be effective, with reactivity decreasing as the number of sulfonic groups on the naphthalene ring increases. rsc.org The initial attack by ozone is often via 1,3-dipolar cycloaddition to the double bonds in the aromatic rings. rsc.org

Catalytic Wet Hydrogen Peroxide Oxidation (CWPO): CWPO is another AOP that uses hydrogen peroxide (H₂O₂) in the presence of a catalyst, often containing iron, to generate hydroxyl radicals. researchgate.netmdpi.com This method can effectively degrade aromatic pollutants under milder conditions than other oxidation processes. scilit.com The introduction of sulfur-containing functional groups, such as those present in the target molecule, can promote the decomposition of hydrogen peroxide, leading to an increased production of hydroxyl radicals and enhanced degradation of the pollutant. researchgate.net Research on various aromatic compounds has shown that CWPO, particularly with catalysts like copper-doped magnetite nanoparticles, can be highly efficient even at neutral pH. mdpi.comscilit.com

The effectiveness of wastewater treatment is frequently measured by the reduction in Chemical Oxygen Demand (COD) and the removal of color. COD is an indicator of the amount of oxygen required to chemically oxidize the organic pollutants in the water, while decolorization is crucial for effluents from dye manufacturing and textile industries.

Ozonation has proven to be highly effective for both decolorization and COD reduction in wastewater containing sulfonated aromatic compounds. In studies involving real dye wastewater, ozonation achieved up to 92.5% COD removal under optimal conditions (pH 11). nih.gov For effluents containing dye intermediates, ozonation can lead to significant color removal, often exceeding 90%, with substantial, though sometimes lesser, reductions in COD. nih.govdeswater.comresearchgate.net This indicates that ozonation is very effective at breaking the chromophoric structures responsible for color but may result in the formation of smaller organic intermediates that still contribute to COD. researchgate.net

The table below summarizes typical removal efficiencies achieved through ozonation for wastewater containing dye intermediates, based on data for structurally related compounds.

| Parameter | Treatment Process | Removal Efficiency (%) | Conditions |

|---|---|---|---|

| Color | Ozonation | ~99% | Biologically treated textile wastewater, 20-40 min contact time |

| COD | Ozonation | ~37% | |

| Color | Fenton's Oxidation | Up to 99% | Acid/Reactive dye solutions, optimized pH and reagent dosage |

| COD | Fenton's Oxidation | Up to 82% |

Aromatic sulfonates are generally considered xenobiotic compounds that are resistant to biodegradation. nih.gov The sulfonic group, in particular, stabilizes the aromatic ring, making microbial breakdown difficult. nih.gov Studies on H-acid, a close structural analog, have shown it is not readily biodegradable in mixed microbial cultures under aerobic conditions and can accumulate as soluble, inert COD. itu.edu.tr

However, some specialized bacterial strains have been identified that can degrade naphthalenesulfonic acids. nih.govd-nb.info For example, bacterial communities have been shown to degrade amino- and hydroxynaphthalene-2-sulfonates. d-nb.info The degradation pathway often involves an initial desulfonation step, which is a critical barrier to mineralization. nih.gov

A key benefit of using AOPs like ozonation is the potential to increase the biodegradability of the effluent. nih.gov By breaking down the complex parent molecule into smaller, more oxidized fragments like short-chain carboxylic acids, ozonation can serve as a pre-treatment, making the wastewater more amenable to subsequent biological treatment stages. researchgate.netnih.govresearchgate.net Studies have shown that the biodegradability index (BOD₅/COD ratio) of dye effluents can significantly increase after ozonation. nih.gov

The ecotoxicity of naphthalenesulfonic acids is a concern, as they are highly water-soluble and can pass through conventional water treatment plants, potentially accumulating in aquatic ecosystems. nih.gov While the parent compounds may have varying levels of toxicity, the primary environmental threat from their derivatives often comes from the degradation products of the final dye molecules. nih.govnih.gov

Environmental Impact of Derived Dyes and Their Degradation Products

This compound serves as a coupling component in the synthesis of numerous azo dyes. scientifictemper.com These dyes are characterized by one or more azo (-N=N-) groups, which form the basis of their chromophores. scientifictemper.com A significant environmental problem arises from the fact that a portion of these dyes (15-50%) does not fix to fibers during the dyeing process and is released into wastewater. nih.gov

The discharge of azo dye effluents into water bodies has several adverse effects:

Reduced Light Penetration: The intense color of the dyes blocks sunlight, inhibiting photosynthesis in aquatic plants and algae, which disrupts the entire aquatic food web and reduces dissolved oxygen levels. mdpi.comdoi.org

Toxicity: Many synthetic dyes and their byproducts are toxic, mutagenic, and carcinogenic. doi.orgnih.gov The complex aromatic structures are recalcitrant and can persist in the environment. mdpi.com

Formation of Toxic Byproducts: A major concern is the reductive cleavage of the azo bond under anaerobic conditions, which can occur in sediments or certain wastewater treatment stages. This cleavage breaks the dye molecule down into constituent aromatic amines. doi.orgresearchgate.net Many aromatic amines, such as benzidine (B372746) derivatives, are known carcinogens and pose a significant risk to environmental and human health. nih.govnih.gov

The degradation of azo dyes in the environment or during advanced oxidation can produce a variety of intermediates, including hydroxylated derivatives and eventually low-molecular-weight carboxylic acids. researchgate.net While these treatments can effectively decolorize the effluent, the intermediate products may sometimes be more toxic than the original dye, necessitating careful monitoring and complete mineralization. researchgate.net

Structure Activity Relationship Studies

Correlation of Molecular Structure with Optical Properties

The optical properties of naphthalenic compounds, including 8-Hydroxynaphthalene-1,6-disulfonic acid, are intrinsically linked to their electronic structure. The naphthalene (B1677914) core, with its fused aromatic rings, provides an extended π-conjugated system. This system is the primary chromophore, responsible for the absorption of light in the ultraviolet (UV) region.

The specific arrangement of functional groups on this naphthalene core, such as the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, modifies the electronic transitions within the molecule, thereby influencing its color and other optical properties. For instance, in the related compound 1,2-ketimino-7-amino-8-hydroxynaphthalene-3,6-disulfonic acid, the collective arrangement of its functional groups is responsible for its characteristic blue color. ontosight.ai The hydroxyl group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) in the UV-Visible absorption spectrum. Conversely, the sulfonic acid groups, which are electron-withdrawing, can also modulate the electronic distribution and affect the absorption characteristics. The interplay between these groups dictates the specific wavelengths of light absorbed and emitted, defining the compound's optical signature.

Table 1: Influence of Structural Components on Optical Properties

| Structural Component | Role in Optical Properties |

| Naphthalene Core | Primary chromophore, provides the extended π-conjugated system for UV absorption. |

| Hydroxyl (-OH) Group | Acts as an auxochrome (electron-donating), can shift absorption to longer wavelengths. |

| Sulfonic Acid (-SO₃H) Groups | Electron-withdrawing groups that modify the electronic distribution of the chromophore. |

Influence of Substituent Groups on Reactivity and Applications

The reactivity of the this compound molecule is governed by the directing effects of its substituent hydroxyl and sulfonic acid groups during electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating substituent, meaning it increases the rate of reaction compared to unsubstituted naphthalene. It directs incoming electrophiles to the ortho and para positions relative to itself. msu.eduopenstax.org In contrast, sulfonic acid groups are deactivating and act as meta-directors. libretexts.org

This differential directionality is critical in synthesis and applications. For example, in the closely related 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid (H-Acid), the position of electrophilic attack by diazo compounds is controlled by the pH of the reaction medium. Under acidic conditions, coupling occurs ortho to the amino group, while under alkaline conditions, it happens ortho to the hydroxyl group. chemicalbook.com This demonstrates the powerful directing influence of the hydroxyl group under specific conditions.

The reactivity can be further modified by introducing other substituents. Studies on N-acyl and N-s-triazinyl derivatives of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid show that these groups can react with cyanuric chloride to form O-s-triazinyl compounds, which can then rearrange to N-s-triazinyl derivatives in the presence of an alkali. rsc.org This highlights how the introduction of new functional groups alters the reaction pathways and the resulting products, which is a key principle in the synthesis of reactive dyes. chemicalbook.com

Table 2: Directing Effects of Substituent Groups on the Naphthalene Ring

| Substituent Group | Type | Reactivity Effect | Directing Position |

| Hydroxyl (-OH) | Electron-donating | Activating | ortho, para |

| Sulfonic Acid (-SO₃H) | Electron-withdrawing | Deactivating | meta |

Structure-Activity in Biomedical and Pharmaceutical Applications

The structure of naphthalenesulfonic acids is a key determinant of their biological activity. Research into derivatives has uncovered significant structure-activity relationships (SAR) in the context of anti-HIV-1 agents. nih.gov

In a study of symmetric bis(naphthalenesulfonic acid) derivatives, both the specific naphthalenesulfonic acid moiety and the spacer connecting them were found to be critical for anti-HIV-1 activity. nih.gov Derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid were synthesized with various spacers to evaluate their efficacy. The results demonstrated that the length and flexibility of the spacer chain significantly influenced the compound's potency. nih.gov

Specifically, a derivative with a hexamethylene spacer emerged as the most active compound in inhibiting HIV-1-induced cytopathogenesis in human peripheral blood lymphocytes, with a 50% inhibitory concentration of 1.3 microM. nih.gov This particular structural arrangement, combining the naphthalenedisulfonic acid heads with a flexible six-carbon chain, was synergistic in producing anti-HIV-1 activity at non-toxic concentrations. nih.gov Shortening the spacer length with a flexible polymethylene chain was found to be highly beneficial for increasing the anti-HIV-1 potency within this series of compounds. nih.gov

Table 3: Structure-Activity Relationship of Naphthalenedisulfonic Acid Derivatives in Anti-HIV-1 Activity

| Moiety | Structural Feature | Impact on Anti-HIV-1 Activity | Reference |

| Naphthalenesulfonic Acid | Core pharmacophore | Essential for activity | nih.gov |

| Spacer | Hexamethylene | Most potent derivative | nih.gov |

| Spacer | Octamethylene | Also a potent derivative | nih.gov |

| Spacer | Short, flexible polymethylene | Highly beneficial for increasing potency | nih.gov |

This research underscores the principle that specific structural modifications to the this compound scaffold can lead to potent and targeted biological effects, paving the way for its use in pharmaceutical design.

Q & A

Q. What is the established synthetic route for 8-Hydroxynaphthalene-1,6-disulfonic acid, and what are the critical purification steps?

The compound is synthesized via nitration and reduction of naphthalene-1,6-disulfonic acid, followed by a Bucherer reaction to introduce the hydroxyl group . Key purification steps include recrystallization from aqueous solutions to remove unreacted sulfonic acid derivatives and residual nitration byproducts. Impurity profiles should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity .

Q. Which spectroscopic and chromatographic methods are optimal for structural confirmation and purity assessment?

- UV-Vis Spectroscopy : Useful for detecting aromatic and sulfonic acid moieties (λmax ~260–280 nm) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can resolve hydroxyl and sulfonic acid proton environments (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acidic mobile phase) quantifies impurities like 1-naphthol-3,6-disulfonic acid .

Advanced Research Questions

Q. How does microbial degradation of this compound proceed, and what metabolites are generated?

Moraxella strains isolated from industrial sewage can adapt to utilize this compound as a carbon source. Degradation involves regioselective 1,2-dioxygenation, leading to desulfonation and catabolism to 5-sulfosalicylic acid (5SS), which is further metabolized via the β-ketoadipate pathway . Key challenges include optimizing bacterial consortia for mixed-substrate environments and mitigating toxicity from sulfonic acid intermediates .

Q. What methodological considerations are critical for studying its adsorption onto macroporous resins?

Adsorption efficiency depends on pH (optimal at 3–5, where sulfonic groups are protonated) and resin functionalization (e.g., amine groups enhance electrostatic interactions). Kinetic studies using pseudo-second-order models and isotherm analyses (Langmuir/Freundlich) are recommended. For example, a macroporous amine resin achieved ~90% adsorption capacity at 25°C, with ΔH ≈ -25 kJ/mol, indicating exothermic binding .

Q. How do sulfonic acid groups influence its chelation properties in metal ion detection?

The sulfonic acid and hydroxyl groups enable selective chelation with transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>). Spectrophotometric titration at pH 4–6 shows a 1:1 stoichiometry with Fe<sup>3+</sup>, forming a complex with λmax at 510 nm. Interference from competing ions (e.g., Al<sup>3+</sup>) requires masking agents like fluoride .

Q. What contradictions exist in reported degradation pathways, and how can they be resolved experimentally?

Discrepancies arise in the regioselectivity of dioxygenase activity (1,2- vs. 2,3-cleavage). To resolve this, use isotopically labeled substrates (e.g., <sup>13</sup>C-naphthalene) and track metabolite profiles via LC-MS. Comparative genomics of Moraxella strains may identify enzyme variants responsible for pathway divergence .

Methodological Guidelines

- Synthesis Optimization : Monitor reaction intermediates via inline IR spectroscopy to control nitration exotherms .

- Environmental Fate Studies : Use <sup>14</sup>C-labeled compounds in microcosm experiments to quantify mineralization rates and bound residues .

- Analytical Validation : Cross-validate HPLC results with ion chromatography to distinguish sulfonic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.